molecular formula C9H8O2 B1276866 4-Acetylbenzaldehyde CAS No. 3457-45-2

4-Acetylbenzaldehyde

Cat. No.: B1276866
CAS No.: 3457-45-2
M. Wt: 148.16 g/mol
InChI Key: KTFKRVMXIVSARW-UHFFFAOYSA-N
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Description

4-Acetylbenzaldehyde, also known as 4-formylacetophenone, is an organic compound with the molecular formula C9H8O2. It is characterized by the presence of both an aldehyde and a ketone functional group attached to a benzene ring. This compound is a yellow liquid with a distinct aromatic odor and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylbenzaldehyde can be synthesized through several methods. One common method involves the condensation reaction between benzaldehyde and acetophenone in the presence of sodium acetate and hydrochloric acid as catalysts. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced via the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for large-scale production and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Acetylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.

    Industry: this compound is used in the manufacture of fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-acetylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in reduction reactions, the compound undergoes nucleophilic attack by hydride ions, leading to the formation of alcohols. In oxidation reactions, it is attacked by electrophilic oxidizing agents, resulting in the formation of carboxylic acids. The presence of both aldehyde and ketone groups allows for diverse reactivity and interaction with various chemical species .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both aldehyde and ketone functional groups on the same benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

4-acetylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFKRVMXIVSARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188115
Record name Benzaldehyde, 4-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3457-45-2
Record name Benzaldehyde, 4-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the challenges in selectively reducing 4-acetylbenzaldehyde, and how have researchers addressed them?

A1: this compound presents a challenge for selective reduction due to the presence of both aldehyde and ketone functional groups. Researchers have explored several strategies to selectively reduce one group over the other. One approach involves using a combination of protective groups and solid supports. For instance, the formyl group of this compound can be selectively protected by reacting it with sodium bisulfite. [] This adduct can then be supported on silica gel, allowing for selective reduction of the ketone group to 4-(1-hydroxyethyl)benzaldehyde using diborane. [] Another approach utilizes selective reducing agents like potassium triborohydride (KB3H8), which exhibits good selectivity for the reduction of aldehydes over ketones. [] This selectivity allows for the preferential reduction of the aldehyde group in this compound, even in the presence of a ketone. []

Q2: How can we control the selectivity of acetal formation in this compound?

A2: The selectivity of acetal formation in this compound can be controlled by carefully choosing the reaction conditions and catalysts. Tetrafluoroboric acid adsorbed on silica gel (HBF4-SiO2) has been shown to be an effective catalyst for the selective protection of aldehydes and ketones as acetals and ketals. [] In the case of this compound, this catalyst allows for exclusive acetal formation of the aldehyde carbonyl group, even in the presence of the ketone group. [] This selectivity is attributed to the higher electrophilicity of the aldehyde carbonyl group compared to the ketone carbonyl group.

Q3: Can vibrational strong coupling (VSC) be used to control chemical reactions involving this compound?

A3: Yes, recent research has demonstrated the potential of VSC to control site-selective reactions in molecules like this compound. [] By placing the molecule inside a Fabry-Perot (FP) cavity, researchers can achieve VSC between the molecule's vibrational modes and the resonant cavity photons. This coupling can modify the energy landscape of the molecule and influence its reactivity. For example, researchers achieved site-selective reduction of the ketone group in this compound by tuning the FP cavity to maximize VSC with the ketone carbonyl stretch vibration. [] This approach highlights the potential of VSC as a tool for controlling chemical reactions with high precision.

Q4: What are some alternative protecting groups for selective modifications of this compound?

A4: Besides sodium bisulfite, Girard’s reagents have been successfully utilized as protecting groups for carbonyl compounds like this compound. [] These reagents form water-soluble hydrazones with carbonyl compounds, allowing for their separation from other reaction components. This approach enabled the selective protection of the ketone group in this compound, leading to the synthesis of 1-(4-formylphenyl)ethanol after reduction and hydrolysis. [] This example demonstrates the versatility of different protecting groups for achieving desired selectivity in organic synthesis.

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